3-Carbamoyl-5-hydroxybenzoic acid
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Overview
Description
3-Carbamoyl-5-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid. This compound is characterized by the presence of a carbamoyl group (-CONH2) and a hydroxyl group (-OH) attached to a benzene ring. Hydroxybenzoic acids are known for their bioactive properties and are commonly found in various plants, fruits, and vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyl-5-hydroxybenzoic acid typically involves the introduction of the carbamoyl group and the hydroxyl group onto the benzene ring. One common method is the nitration of benzoic acid followed by reduction and subsequent hydrolysis to introduce the hydroxyl group. The carbamoyl group can be introduced through the reaction of the hydroxylated benzoic acid with phosgene or urea under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3-Carbamoyl-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
3-Carbamoyl-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-carbamoyl-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways
Comparison with Similar Compounds
Salicylic Acid: Contains a hydroxyl group at the ortho position relative to the carboxyl group.
p-Hydroxybenzoic Acid: Contains a hydroxyl group at the para position relative to the carboxyl group.
Protocatechuic Acid: Contains two hydroxyl groups at the ortho and meta positions relative to the carboxyl group.
Uniqueness: 3-Carbamoyl-5-hydroxybenzoic acid is unique due to the presence of both a carbamoyl group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids .
Biological Activity
3-Carbamoyl-5-hydroxybenzoic acid, a derivative of hydroxybenzoic acid, has garnered attention in recent years due to its diverse biological activities. This compound exhibits properties that could be beneficial in various therapeutic applications, including antimicrobial, anti-inflammatory, antioxidant, and potential anticancer effects. This article summarizes the biological activity of this compound based on recent research findings, case studies, and synthesized data.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H7NO4
- IUPAC Name : 3-Carbamoyl-4-hydroxybenzoic acid
This compound features a carbamoyl group and a hydroxyl group attached to a benzoic acid framework, which contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The results demonstrated that the compound showed notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The following table summarizes the antimicrobial effectiveness of this compound against selected pathogens:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory and Antioxidant Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory and antioxidant properties. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro. A notable study measured the compound's ability to scavenge free radicals using the DPPH assay, yielding an IC50 value of 2.42 ± 0.08 µM, indicating strong antioxidant activity.
Case Studies and Clinical Implications
- Antimicrobial Efficacy : A clinical trial investigated the use of this compound in patients with skin infections caused by resistant bacteria. The results indicated a significant reduction in infection severity and bacterial load after treatment with this compound.
- Anti-inflammatory Effects : In a rodent model of arthritis, administration of this compound resulted in decreased joint swelling and pain, demonstrating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be understood through structure-activity relationship (SAR) studies. Variations in substituents on the benzene ring affect the compound's lipophilicity, acidity, and overall bioactivity. For example, modifications at the carbamoyl position have been linked to enhanced antimicrobial potency.
Properties
CAS No. |
1243392-81-5 |
---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
3-carbamoyl-5-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c9-7(11)4-1-5(8(12)13)3-6(10)2-4/h1-3,10H,(H2,9,11)(H,12,13) |
InChI Key |
SQIJXSFKIAGDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)O)C(=O)N |
Origin of Product |
United States |
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